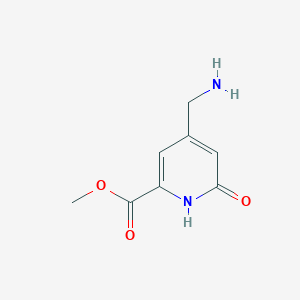
Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group, a hydroxyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate typically involves multi-step organic reactions One common method involves the initial formation of the pyridine ring followed by functional group modificationsThe esterification of the carboxylic acid group to form the methyl ester is typically carried out using methanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of catalysts and solvents that are recyclable and environmentally friendly is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the aminomethyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of materials with specific properties such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl and carboxylate groups can participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as 4-aminomethylpyridine and 6-hydroxypyridine-2-carboxylate share structural similarities.
Pyridazine derivatives: Compounds like pyridazine and pyridazinone have similar nitrogen-containing heterocyclic structures
Uniqueness
Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an aminomethyl group and a hydroxyl group on the pyridine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)6-2-5(4-9)3-7(11)10-6/h2-3H,4,9H2,1H3,(H,10,11) |
InChI Key |
OZBWZIRUWXOBIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=O)N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















